4-Methyl-5-hexen-2-ol
Description
Contextualization within Branched Unsaturated Secondary Alcohols
4-Methyl-5-hexen-2-ol is classified as a branched, unsaturated, secondary alcohol. This classification stems from its distinct structural features:
Branched: The carbon chain contains a methyl group as a branch.
Unsaturated: The presence of a carbon-carbon double bond makes it an unsaturated compound. ksu.edu.sa
Secondary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. sips.org.in
The combination of these features makes it a versatile building block in chemical synthesis. The use of secondary alcohols as alkylating agents in borrowing hydrogen strategies has been a subject of research, leading to the formation of β-branched carbonyl compounds. researchgate.netacs.org
Significance of Multifunctionalized Aliphatic Systems in Modern Organic Synthesis
Multifunctionalized aliphatic systems, such as this compound, are of considerable importance in modern organic synthesis. These molecules contain multiple reactive sites, allowing for a variety of chemical transformations. nih.govacs.org The presence of different functional groups within a single molecule provides a platform for constructing complex molecular architectures. researchgate.net The development of catalytic methods for the selective functionalization of aliphatic cores is a significant area of research, as these structures are prevalent in medicinally relevant compounds. princeton.edu The ability to perform multiple reaction steps in a one-pot synthesis using multifunctional biocatalysts is a growing field that simplifies complex chemical syntheses. nih.govacs.org
Overview of Key Structural Features and Their Research Implications
The unique structural arrangement of this compound, with its alkene and secondary alcohol functionalities, as well as its stereogenic centers, opens up numerous avenues for research.
Alkene Functionality: Research Prospects in Olefin Transformations
The carbon-carbon double bond in this compound is a key site for a wide range of olefin transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular frameworks. Research in this area includes:
Electrophilic Addition: The double bond can react with various electrophiles.
Oxidation: The alkene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond leads to the corresponding saturated alcohol.
Metathesis: Olefin metathesis provides a powerful tool for carbon-carbon bond formation.
Palladium-Catalyzed Reactions: Palladium catalysts can be used for various transformations of the alkene, such as in Heck coupling reactions. researchgate.net
Secondary Alcohol Functionality: Research Prospects in Hydroxyl Group Chemistry
The secondary alcohol group is another reactive center in the molecule, enabling a variety of transformations. sips.org.in Research prospects in this area focus on:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-methyl-5-hexen-2-one.
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
Etherification: Formation of ethers can be achieved by reacting the alcohol with suitable reagents.
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions.
Stereogenic Centers: Implications for Chiral Synthesis and Stereocontrol
This compound possesses two stereogenic centers, at carbons 2 and 4. This means that the molecule can exist as four different stereoisomers. The ability to control the stereochemistry during the synthesis of this and related molecules is a significant challenge and a major focus of research. researchgate.netepfl.ch The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. researchgate.netresearchgate.net Research in this area includes the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H14O |
| Molar Mass | 114.19 g/mol |
| IUPAC Name | 4-methylhex-5-en-2-ol |
| CAS Number | 57813-25-9 |
Structure
3D Structure
Properties
CAS No. |
57813-25-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methylhex-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
RKXRAFMFAMIVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)C=C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Methyl 5 Hexen 2 Ol and Its Stereoisomers
Retrosynthetic Analysis for the Construction of the 4-Methyl-5-hexen-2-ol Carbon Skeleton
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection approaches are most logical, targeting the formation of the key carbon-carbon and carbon-oxygen bonds.
Approach A: C-O Bond Disconnection
The most straightforward disconnection is at the carbon-oxygen bond of the secondary alcohol. This approach identifies the precursor ketone, 4-Methyl-5-hexen-2-one, as the immediate precursor. This strategy transforms the challenge of asymmetric synthesis into a problem of enantioselective reduction, a well-established and powerful class of reactions.
Approach B: C3-C4 Carbon-Carbon Bond Disconnection
An alternative disconnection can be made at the C3-C4 bond. This bond is formed between a propyl fragment and a butenyl fragment. This disconnection leads to two synthons: a nucleophilic propionaldehyde (B47417) equivalent and an electrophilic 4-methyl-5-hexene fragment, or more commonly, an electrophilic acetaldehyde (B116499) and a nucleophilic 1-methyl-2-propenyl organometallic reagent (a crotylmetal species). This approach frames the synthesis as a stereocontrolled carbon-carbon bond-forming reaction, such as an asymmetric allylation or Grignard addition.
These two distinct retrosynthetic pathways pave the way for a variety of strategic approaches to control the stereochemistry of the final product.
Enantioselective and Diastereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound requires methodologies that can selectively generate one or more of the four possible stereoisomers. This is accomplished through several advanced asymmetric strategies.
The formation of carbon-carbon bonds with high stereocontrol is a fundamental goal in organic synthesis. libretexts.org Metal-catalyzed asymmetric allylic substitution is a powerful process for this purpose. libretexts.org In the context of this compound, this would involve the reaction of a pro-chiral aldehyde with an organometallic allylating agent in the presence of a chiral catalyst.
Catalytic systems based on metals like rhodium, copper, and palladium, combined with chiral ligands, can facilitate the enantioselective addition of allyl groups to carbonyl compounds. libretexts.orgresearchgate.net For instance, the reaction of acetaldehyde with a crotylboron or crotyltin reagent, catalyzed by a chiral Lewis acid, can establish the two adjacent stereocenters in a single step with predictable diastereoselectivity and high enantioselectivity. The choice of catalyst and the geometry (E/Z) of the crotylmetal reagent are critical in determining the syn or anti relationship between the newly formed stereocenters.
| Catalyst Type | Reaction | Typical Selectivity | Reference |
| Chiral BINOL-derived Lewis Acids | Allylboration of aldehydes | High enantioselectivity (ee) and diastereoselectivity (de) | researchgate.net |
| Copper-Bisoxazoline Complexes | Glyoxylate-ene reactions | Up to 99% ee | nptel.ac.in |
| Palladium-Diphosphine Complexes | Ene reactions with ethyl glyoxylate | Up to 81% ee | nptel.ac.in |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor to form a chiral imide. wikipedia.org Stereoselective alkylation at the α-position, followed by reduction and removal of the auxiliary, can establish one of the stereocenters. For example, an N-acyl oxazolidinone can be enolized and reacted with an allyl halide. The steric hindrance provided by the substituents on the oxazolidinone directs the electrophile to a specific face of the enolate, leading to a highly diastereoselective alkylation. Subsequent reductive cleavage of the auxiliary would yield the desired chiral alcohol.
Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Key Application(s) | Removal Method |
|---|---|---|
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylation reactions | Hydrolysis, Reduction |
| Camphorsultam | Diels-Alder reactions, Alkylations | Hydrolysis |
| Pseudoephedrine | Alkylation of amides | Acidic Hydrolysis |
The enantioselective reduction of the precursor ketone, 4-Methyl-5-hexen-2-one, is one of the most efficient methods for synthesizing enantiomerically enriched this compound. hmdb.cafemaflavor.org This strategy relies on chiral catalysts or reagents that can differentiate between the two prochiral faces of the carbonyl group.
Catalytic asymmetric transfer hydrogenation and catalytic asymmetric hydrogenation are leading methods. Ruthenium complexes containing chiral diphosphine ligands (e.g., BINAP) and a diamine are highly effective for the reduction of ketones, often providing excellent yields and enantiomeric excesses (ee). Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source to deliver the hydride with high enantioselectivity.
Catalyst Performance in Asymmetric Ketone Reduction
| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ru-TsDPEN | Aromatic/Aliphatic Ketones | >95% | |
| CBS (Oxazaborolidine) | Prochiral Ketones | >90% |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs), operate under mild conditions and can exhibit exquisite stereoselectivity.
A powerful chemoenzymatic strategy involves a two-step, one-pot multi-enzymatic procedure. mdpi.com First, an ene-reductase (from the Old Yellow Enzyme family) is used to selectively reduce the carbon-carbon double bond of an α,β-unsaturated ketone precursor, establishing the stereocenter at the C4 position. Subsequently, an alcohol dehydrogenase (ADH) reduces the ketone carbonyl to an alcohol, setting the stereocenter at the C2 position. By selecting appropriate ERs and ADHs with opposite stereopreferences, all four possible stereoisomers of the target molecule can be synthesized. mdpi.com This approach has been successfully applied to the synthesis of all four stereoisomers of 4-methylheptan-3-ol, a structurally related pheromone. mdpi.com
Enzymatic Systems for Stereoselective Synthesis
| Enzyme Combination | Stereochemical Outcome | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|
| OYE2.6 / ADH440 | (3S, 4S) | >99:1 | >99% |
| OYE2.6 / ADH270 | (3R, 4S) | >99:1 | >99% |
| OYE1-W116V / ADH440 | (3S, 4R) | >99:1 | >99% |
| OYE1-W116V / ADH270 | (3R, 4R) | >99:1 | >99% |
(Data based on the synthesis of 4-methylheptan-3-ol, demonstrating the principle) mdpi.com
Development of Novel Methodologies for Branched Alkenol Construction
Research into the synthesis of complex organic molecules continually drives the development of new and innovative methodologies. For the construction of branched alkenols like this compound, several emerging areas are particularly promising.
One such area is hydrogen borrowing catalysis , also known as transfer hydrogenation. This method allows for the alkylation of ketones using secondary alcohols as the alkylating agents. acs.orgacs.org The catalyst, typically an iridium or ruthenium complex, temporarily oxidizes the secondary alcohol to a ketone, which can then participate in an aldol condensation with the enolate of another ketone. Subsequent reduction of the enone intermediate by the catalyst, using the hydrogen "borrowed" in the initial step, yields the β-branched product. This approach provides a highly atom-economical route to complex branched structures. acs.org
Another advancing frontier is the use of photoredox catalysis to generate radical intermediates under mild conditions. These methods can enable novel carbon-carbon bond formations that are complementary to traditional ionic pathways. For example, a radical-based approach could be envisioned for the coupling of precursors to form the this compound skeleton.
Finally, the continued development of organocatalysis provides new metal-free alternatives for asymmetric synthesis. Chiral Brønsted acids and bases have been shown to catalyze a wide range of transformations, including carbonyl-ene reactions, which can form homoallylic alcohols with high enantioselectivity. acs.orgacs.org These catalysts are often less sensitive to air and moisture than organometallic counterparts, making them attractive for practical applications.
These novel methodologies represent the cutting edge of synthetic chemistry and hold significant potential for creating branched alkenols with greater efficiency, selectivity, and sustainability.
Convergent and Divergent Synthetic Routes to Access Diverse this compound Derivatives
The strategic synthesis of derivatives of this compound, a chiral homoallylic alcohol, is pivotal for exploring its potential applications in various fields of chemical synthesis. Both convergent and divergent approaches are employed to generate a library of analogues with modified structural features. These strategies allow for the systematic alteration of the parent molecule to study structure-activity relationships or to develop new compounds with desired properties.
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then assembled in the final stages of the synthesis. This approach is particularly advantageous for the synthesis of complex derivatives where different functionalities can be introduced into the fragments before their coupling. For instance, a convergent approach to derivatives of this compound could involve the synthesis of a variety of substituted allylating agents and their subsequent reaction with a common ketone precursor.
Conversely, a divergent synthesis begins with a common intermediate, in this case, this compound, which is then subjected to a variety of reactions to produce a range of structurally diverse products. This strategy is highly efficient for rapidly generating a library of related compounds from a single starting material. The presence of both a hydroxyl group and a terminal double bond in this compound provides two reactive handles for divergent functionalization.
Divergent Synthesis from this compound
Starting from this compound, a variety of derivatives can be accessed through reactions targeting the alkene and alcohol functionalities.
Functionalization of the Alkene:
Epoxidation: The terminal double bond can be stereoselectively epoxidized to introduce an oxirane ring. The diastereoselectivity of this reaction can often be influenced by the existing stereocenter at C-2. The resulting epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups at the C-5 and C-6 positions.
Dihydroxylation: Stereoselective dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide, leading to the formation of a vicinal diol. The stereochemical outcome of this reaction can be directed by the chiral center at C-2.
Ozonolysis: Oxidative cleavage of the double bond via ozonolysis provides a direct route to carbonyl compounds. Depending on the workup conditions, either an aldehyde or a carboxylic acid can be obtained, which can then be further elaborated.
Cross-Metathesis: The terminal alkene can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts. This allows for the introduction of a variety of substituents at the C-5 position, effectively elongating the carbon chain and introducing new functional groups.
Functionalization of the Hydroxyl Group:
Protection and Derivatization: The secondary alcohol can be protected with various protecting groups to allow for selective reactions at the double bond. Alternatively, it can be derivatized to form esters, ethers, or other functional groups, leading to a diverse array of analogues.
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 4-methyl-5-hexen-2-one, provides another key intermediate for further diversification. This ketone can then be subjected to a range of nucleophilic addition reactions.
The following table summarizes some potential divergent synthetic pathways starting from this compound:
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. m-CPBA, CH2Cl2 2. Nucleophile (e.g., R2NH, RSH) | 5-substituted-6-hydroxy-4-methylhexan-2-ol derivatives |
| This compound | 1. OsO4, NMO 2. NaHSO3 | 4-Methylhexane-2,5,6-triol |
| This compound | 1. O3, CH2Cl2, -78 °C 2. Me2S | 4-Methyl-5-oxopentan-2-ol |
| This compound | Grubbs' catalyst, R-CH=CH2 | 4-Methyl-alk-5-en-2-ol derivatives |
| This compound | PCC, CH2Cl2 | 4-Methyl-5-hexen-2-one |
Convergent Synthesis of this compound Derivatives
A convergent strategy for the synthesis of this compound derivatives often involves the coupling of two main building blocks. One common approach is the reaction of a Grignard reagent derived from a substituted allyl halide with a suitable ketone or aldehyde.
For example, the synthesis of various C-5 substituted analogues can be achieved by reacting different substituted allylmagnesium bromides with propanal. This allows for the introduction of diversity at the C-5 position in a late-stage coupling step.
Another convergent approach involves the Wittig reaction. A variety of phosphorus ylides can be prepared and reacted with a common keto-alcohol precursor to generate a range of derivatives with different substituents on the double bond.
The following table outlines a convergent synthetic approach to this compound derivatives:
| Fragment A | Fragment B | Coupling Reaction | Product |
| Substituted allyl bromide | Magnesium, THF | Grignard Reaction | Substituted this compound |
| Substituted phosphonium (B103445) salt | Butyllithium | Wittig Reaction | Substituted this compound |
By employing these convergent and divergent strategies, a wide array of derivatives of this compound can be efficiently synthesized. This enables a systematic exploration of their chemical and biological properties, paving the way for the development of new and valuable molecules.
Investigations into the Chemical Reactivity and Mechanistic Pathways of 4 Methyl 5 Hexen 2 Ol
Reactivity of the Alkene Moiety: Electrophilic and Radical Additions
The terminal double bond in 4-methyl-5-hexen-2-ol is susceptible to a range of addition reactions, including electrophilic and radical-mediated transformations. The presence of the nearby hydroxyl group and a stereocenter can influence the regioselectivity and stereoselectivity of these additions.
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. For this compound, this process is expected to yield 4-methylhexane-1,5-diol. The reaction proceeds via the addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.
The regioselectivity of the hydroboration step is primarily governed by steric and electronic factors. The boron atom adds to the less sterically hindered carbon of the double bond (C-6), while the hydrogen atom adds to the more substituted carbon (C-5). This results in the formation of a primary alcohol at the terminal position. The reaction is also characterized by its syn-stereoselectivity, where the boron and hydrogen atoms add to the same face of the alkene π-system. The subsequent oxidation step occurs with retention of configuration, replacing the carbon-boron bond with a carbon-hydroxyl bond.
While the directing effect of a hydroxyl group is well-documented for allylic alcohols, its influence on the stereochemistry of hydroboration in homoallylic alcohols like this compound is less pronounced and depends heavily on the specific borane reagent and reaction conditions. However, the inherent steric bias of the terminal alkene strongly favors the formation of the primary alcohol.
Table 1: Predicted Products of Hydroboration-Oxidation of this compound This table is based on established principles of the hydroboration-oxidation reaction.
| Reactant | Reagents | Major Product The primary product formed due to anti-Markovnikov addition. | Key Feature of Reaction |
|---|---|---|---|
| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | 4-Methylhexane-1,5-diol | Anti-Markovnikov, syn-addition |
| This compound | 1. 9-BBN 2. H₂O₂, NaOH | 4-Methylhexane-1,5-diol | High regioselectivity for the terminal alcohol |
Epoxidation involves the conversion of the alkene moiety into an epoxide. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond. For this compound, this would yield 2-(3-methyloxiran-2-yl)butan-1-ol. Given the two existing stereocenters in the product, a mixture of diastereomers is expected.
The presence of the homoallylic alcohol functionality can direct the epoxidation. This substrate-directed epoxidation occurs through hydrogen bonding between the alcohol and the peroxy acid, delivering the oxygen atom to one face of the double bond preferentially. This can lead to a degree of diastereoselectivity in the product. Vanadium-catalyzed epoxidations of homoallylic alcohols with hydroperoxides are also known to proceed with high levels of stereocontrol.
Dihydroxylation is the conversion of the alkene into a vicinal diol, resulting in 4-methylhexane-1,2,5-triol. A standard method for this transformation is the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. This reaction is also a concerted, syn-addition process, meaning the two new hydroxyl groups are added to the same face of the double bond. The reaction is generally not influenced by the distant hydroxyl group, and attack occurs from the less sterically hindered face of the alkene.
The structural framework of this compound is well-suited for intramolecular cyclization reactions, particularly under acidic conditions. The reaction between a homoallylic alcohol and an aldehyde or ketone, known as the Prins cyclization, is a powerful method for constructing tetrahydropyran (B127337) rings. An intramolecular variant can occur with this compound itself if the secondary alcohol is first oxidized to a ketone (see section 3.2.1).
Alternatively, an acid-catalyzed intramolecular cyclization can proceed via protonation of the alkene, followed by nucleophilic attack by the hydroxyl group. This pathway would generate a carbocation intermediate at C-5. Trapping of this cation by the internal hydroxyl group would lead to the formation of a five-membered tetrahydrofuran (B95107) ring (via 5-exo-tet cyclization) or a six-membered tetrahydropyran ring (via 6-endo-tet cyclization). The formation of substituted tetrahydropyrans is often favored in such reactions.
Radical cyclizations are also possible. The 5-hexenyl radical system is known to undergo a highly regioselective 5-exo-trig cyclization to form a five-membered ring. By generating a radical at a position that allows the alkene to act as a radical acceptor, cyclized products can be formed.
The polymerization of α-olefins is a cornerstone of the polymer industry, often utilizing Ziegler-Natta or metallocene catalysts. However, the direct polymerization of functionalized monomers like this compound presents a significant challenge. The lone pair electrons on the hydroxyl group can coordinate to the electrophilic metal center of the catalyst, leading to catalyst deactivation or poisoning.
To overcome this, several strategies can be employed:
Protection of the Hydroxyl Group: The alcohol can be converted into a less coordinating group, such as a silyl (B83357) ether, prior to polymerization. The protecting group can be removed after the polymer is formed.
Use of Tolerant Catalysts: The development of late-transition metal catalysts (e.g., based on Pd or Ni) has provided systems with greater tolerance to polar functional groups, allowing for the direct polymerization or copolymerization of monomers containing hydroxyls.
Radical Polymerization: Atom Transfer Radical Polymerization (ATRP) can be used to polymerize monomers with hydroxyl groups, although this is more common for acrylates and methacrylates.
Oligomerization, the formation of short-chain polymers, faces similar challenges with catalyst compatibility.
Chemoselective and Regioselective Transformations of this compound
The presence of two distinct functional groups allows for selective transformations, where one group reacts in preference to the other.
Chemoselectivity:
Reactions at the Alkene: The double bond can be selectively targeted while leaving the hydroxyl group untouched. Examples include epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) or dihydroxylation using osmium tetroxide. To ensure the alcohol does not interfere, it can be protected first (e.g., as a silyl ether).
Reactions at the Alcohol: Conversely, the hydroxyl group can be oxidized to a ketone (4-methyl-5-hexen-2-one) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) without affecting the carbon-carbon double bond.
Regioselectivity: Reactions that add across the double bond can proceed with specific regiochemistry.
Hydroboration-Oxidation: This two-step reaction adds a hydroxyl group to the less substituted carbon of the alkene (an anti-Markovnikov addition), yielding 4-methylhexane-1,5-diol.
Acid-Catalyzed Hydration: Treatment with aqueous acid would add a hydroxyl group to the more substituted carbon (Markovnikov addition), resulting in 2-methylhexane-2,5-diol.
Mechanistic Elucidation of Key Transformations (e.g., rearrangement pathways, hydrogen transfer mechanisms)
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Hydrogen transfer reactions are particularly relevant, where the alcohol can act as a hydrogen donor in the presence of a suitable catalyst. This process is mechanistically dependent on the catalyst and reactants, often proceeding through either a direct or indirect pathway.
Direct Hydrogen Transfer: In this pathway, hydrogen is transferred directly from the donor (the alcohol) to the acceptor molecule, often facilitated by a Lewis acid that coordinates to both molecules.
Indirect Hydrogen Transfer: This mechanism involves the formation of a metal hydride intermediate. The alcohol first coordinates to a metal catalyst (e.g., Ru, Rh, Ir), followed by the formation of a reactive monohydride species which then delivers the hydride to the acceptor.
These transfer hydrogenation reactions are equilibrium processes and are foundational in numerous synthetic transformations, including reductions and stereoselective reactions.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of transient species is a powerful tool for mechanistic elucidation. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the progress of a reaction and identify intermediates that are stable at reduced temperatures. For reactions involving this compound, this could include the observation of:
Carbocation intermediates in acid-catalyzed reactions.
Organometallic complexes in catalyst-driven transformations like hydrogen transfer.
Ozonides during the reaction with ozone.
Kinetic studies using ¹H NMR analysis can also reveal the order of a reaction. For instance, in certain intramolecular cyclization reactions of similar alkenyl aldehydes, the consumption of the substrate shows a first-order exponential decay, indicating that only one substrate molecule is involved in the rate-limiting step.
Kinetic Isotope Effect Studies in Rate-Determining Steps
The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). It is a sensitive probe for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction.
Primary KIE: A significant primary KIE (typically k_H/k_D > 2) is observed when a C-H bond is broken or formed in the rate-determining step.
Secondary KIE: A smaller KIE (k_H/k_D ≠ 1) occurs when the labeled hydrogen is not directly involved in bond-breaking but is located at or near the reaction center. An inverse secondary KIE (k_H/k_D < 1), for example, can indicate a change in hybridization from sp² to sp³ at the carbon atom in the transition state.
In a study of an intramolecular carbonyl-ene type cyclization of 5-methylhex-5-enal, a structural isomer of a derivative of this compound, a secondary inverse KIE of 0.77 ± 0.02 was observed. This value suggests that the C-C bond formation is at least partially rate-limiting and is consistent with rehybridization at the carbonyl carbon during the transition state.
Gas-Phase Reaction Kinetics with Atmospheric Oxidants (e.g., ozone, hydroxyl radicals)
Unsaturated alcohols like this compound can be emitted into the atmosphere, where they react with oxidants such as ozone (O₃) and hydroxyl radicals (OH). These reactions are important for understanding atmospheric chemistry and pollutant degradation.
The reaction with ozone typically proceeds via electrophilic addition to the double bond, forming a primary ozonide that decomposes to carbonyl compounds and a Criegee intermediate. The rate of this reaction is highly dependent on the structure of the alkene.
The reaction with OH radicals is often faster and can proceed via addition to the double bond or hydrogen abstraction from the C-H bonds, including the one attached to the hydroxyl-bearing carbon.
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |
|---|---|---|
| (Z)-2-hexen-1-ol | O₃ | 7.44 × 10⁻¹⁷ |
| (E)-2-hexen-1-ol | O₃ | 16.6 × 10⁻¹⁷ |
| (Z)-3-hexen-1-ol | O₃ | 5.47 × 10⁻¹⁷ |
| (E)-3-hexen-1-ol | O₃ | 6.19 × 10⁻¹⁷ |
| 2-methyl-3-buten-2-ol | O₃ | 9.55 × 10⁻¹⁸ |
| 3-methyl-3-buten-2-ol | O₃ | 62.9 × 10⁻¹⁸ |
| 2-methyl-3-buten-2-ol | OH | 6.32 × 10⁻¹¹ |
| 3-methyl-3-buten-2-ol | OH | 11.71 × 10⁻¹¹ |
Advanced Catalytic Applications and Transformations Involving 4 Methyl 5 Hexen 2 Ol
Transition Metal-Catalyzed Reactions of the Alkene Moiety
The terminal double bond in 4-methyl-5-hexen-2-ol is amenable to a variety of transition metal-catalyzed reactions, enabling selective modifications while preserving the alcohol functionality.
Hydrogenation and Transfer Hydrogenation Studies
The selective saturation of the carbon-carbon double bond in homoallylic alcohols like this compound can be achieved through hydrogenation or transfer hydrogenation, yielding 4-methyl-2-hexanol.
Hydrogenation involves the use of H₂ gas with a metal catalyst. While direct studies on this compound are not extensively documented, analogous reactions with other unsaturated alcohols show that catalysts based on palladium, platinum, or rhodium are effective. The key challenge is achieving chemoselectivity, ensuring the alkene is reduced without affecting the alcohol group.
Transfer Hydrogenation offers a safer alternative by using a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of hydrogen gas. rsc.org This method has been successfully applied to a wide range of allylic and homoallylic alcohols. shu.edunih.gov Ruthenium-based catalysts are particularly effective for this transformation. For example, ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)ₓ/Al₂O₃) has been shown to catalyze the transfer hydrogenation of various allylic alcohols with isopropanol, yielding the corresponding saturated alcohols in high yields (82-98%). thieme-connect.com A proposed mechanism involves a sequential isomerization of the allylic alcohol to an enol or ketone, followed by a Meerwein–Ponndorf–Verley-type reduction. thieme-connect.com Iron-based catalysts have also emerged as an earth-abundant alternative for this transformation. nih.gov
| Catalyst System | Hydrogen Donor | Substrate Type | Typical Yield | Reference |
| Ru(OH)ₓ/Al₂O₃ | Isopropanol | Allylic Alcohols | 82-98% | thieme-connect.com |
| (Cyclopentadienone)iron(0) | Isopropanol | Allylic Alcohols | up to 83% | nih.gov |
| [RuCl₂(p-cymene)]₂/chiral ligand | Formic acid/Triethylamine | Prochiral Allylic Alcohols | High Yield & ee | documentsdelivered.com |
Olefin Metathesis Reactions for Structural Diversification
Olefin metathesis is a powerful reaction that redistributes C-C double bonds, catalyzed by transition metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts). wikipedia.orglibretexts.org this compound, as a terminal alkene, is an excellent substrate for several types of metathesis reactions.
Cross-Metathesis (CM) involves the reaction of two different alkenes. sigmaaldrich.comorganic-chemistry.org Reacting this compound with another olefin can lead to the formation of a new, longer-chain unsaturated alcohol with high control over the geometry of the resulting double bond. The reaction's efficiency can depend on the relative reactivity of the two alkene partners. organic-chemistry.orgnih.gov
Ring-Closing Metathesis (RCM) : If this compound is first esterified with an unsaturated carboxylic acid (e.g., acrylic acid), the resulting diene can undergo an intramolecular RCM reaction to form cyclic structures, such as lactones. This strategy is widely used to form five-, six-, and seven-membered rings efficiently. harvard.edu
| Metathesis Type | Reactant(s) | Potential Product from this compound |
| Cross-Metathesis | This compound + Alkene (R-CH=CH₂) | New unsaturated alcohol (R-CH=CH-(CH₂)-CH(CH₃)CH(OH)CH₃) |
| Ring-Closing Metathesis | Acrylate ester of this compound | Unsaturated lactone |
Carbonylation and Hydroformylation Studies
Hydroformylation , or the oxo process, is a major industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. nih.gov When applied to this compound, this reaction would produce isomeric aldehydes. The key challenge and area of research in hydroformylation is controlling regioselectivity—the preference for forming the linear versus the branched aldehyde.
For a terminal alkene like the one in this compound, hydroformylation can produce two main products: 5-methyl-7-hydroxy-heptanal (linear) and 5,6-dimethyl-7-hydroxy-hexanal (branched). The ratio of these products is highly dependent on the catalyst (typically rhodium or cobalt complexes) and the ligands used. Bulky phosphine (B1218219) ligands often favor the formation of the linear aldehyde. The hydroformylation of internal alkenes is even more challenging, but recent advances with encapsulated rhodium catalysts have shown unprecedented regioselectivity, demonstrating the potential for precise control over product formation. acs.orgacs.orgnih.gov
Carbonylation reactions can also be employed to introduce a carbonyl group. For instance, in the presence of a palladium catalyst and carbon monoxide in an alcohol solvent, the alkene can be converted into a carboxylic acid ester.
Organocatalytic and Biocatalytic Transformations of this compound
The chiral center at the C2 position makes this compound an ideal candidate for stereoselective synthesis using biocatalysis. Enzymes offer a green and highly selective alternative to traditional chemical methods for producing single-enantiomer compounds. magtech.com.cnnih.gov
Enzyme-Mediated Kinetic Resolution and Asymmetric Synthesis (e.g., lipase-catalyzed transesterification)
Kinetic Resolution is a method for separating a racemic mixture (a 1:1 mixture of two enantiomers). In an enzyme-catalyzed kinetic resolution of racemic this compound, an enzyme selectively reacts with one enantiomer faster than the other. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents, broad substrate tolerance, and commercial availability. researchgate.net
The typical reaction is a transesterification , where the racemic alcohol reacts with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770). nih.govpolimi.itnih.gov The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of this separation is measured by the enantiomeric ratio (E value). High E values (>200) are often achievable, indicating excellent selectivity. nih.gov
Factors influencing the resolution include the choice of lipase, acyl donor, solvent, and temperature. researchgate.netresearchgate.net Lipases such as those from Pseudomonas cepacia (PCL) and Candida antarctica B (CALB, often immobilized as Novozym 435) are frequently used for resolving secondary alcohols. nih.govnih.gov
Asymmetric Synthesis : In addition to resolving racemates, biocatalysts can be used for the asymmetric synthesis of a specific enantiomer of this compound. This is typically achieved by the asymmetric reduction of the corresponding ketone, 4-methyl-5-hexen-2-one, using alcohol dehydrogenases (ADHs) or whole-cell systems (like yeast or bacteria) that contain these enzymes. rsc.orgnih.govresearchgate.net These biocatalysts can deliver the hydrogen from a donor (e.g., isopropanol) with high stereoselectivity, producing the desired (R)- or (S)-alcohol in high enantiomeric excess. rsc.org
| Biocatalyst | Reaction Type | Substrate | Product(s) | Selectivity |
| Lipase (e.g., PCL, Novozym 435) | Kinetic Resolution (Transesterification) | Racemic this compound | (R)-Acetate + (S)-Alcohol (example) | Often E > 200 |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 4-Methyl-5-hexen-2-one | (R)- or (S)-4-Methyl-5-hexen-2-ol | Often >99% ee |
Organocatalyzed Functionalizations for Enantioselective Transformations
Specific research detailing the organocatalyzed functionalization of this compound for enantioselective transformations is not prominently available in the reviewed literature.
Development of Novel Catalytic Systems for Selective Transformations of this compound
There is no specific information on the development of novel catalytic systems designed explicitly for the selective transformation of this compound. General principles of catalyst design for unsaturated alcohols exist but are not exemplified with this particular substrate. nih.govelsevierpure.com
Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity
Detailed studies on ligand design and catalyst optimization aimed at enhancing the reactivity and selectivity of this compound transformations could not be located.
Stereochemical Control in Reactions of 4 Methyl 5 Hexen 2 Ol and Its Derivatives
Methodologies for Stereoisomer Synthesis and Resolution
The synthesis of specific stereoisomers of 4-Methyl-5-hexen-2-ol can be approached through two main strategies: asymmetric synthesis, which creates a specific stereoisomer from a prochiral precursor, and chiral resolution, which separates a mixture of enantiomers.
Asymmetric synthesis is often the more efficient method. One powerful technique for creating chiral homoallylic alcohols is the asymmetric carbonyl-ene reaction. magtech.com.cn This reaction forms a carbon-carbon bond and creates a new stereocenter with a hydroxyl group in a highly controlled manner. While literature directly detailing the asymmetric synthesis of this compound is specific, analogous transformations, such as the intramolecular carbonyl-ene cyclization of 5-substituted 5-hexenals, demonstrate the power of this approach. acs.org In these reactions, chiral catalysts, including organometallic complexes and chiral organic molecules like Brønsted acids, are used to achieve high levels of enantioselectivity. magtech.com.cnacs.org
Alternatively, if a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution. A common method is enzymatic kinetic resolution. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other. mdpi.com This process results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. mdpi.com Combining this enzymatic resolution with an in-situ racemization of the less reactive enantiomer, a process known as dynamic kinetic resolution (DKR), allows for the theoretical conversion of the entire racemic mixture into a single, desired enantiomer. mdpi.com
Diastereoselective Reactions Guided by Existing Stereocenters at C2 and C4
Once a specific stereoisomer of this compound is obtained, the existing stereocenters at C2 (bearing the hydroxyl group) and C4 (bearing the methyl group) can direct the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate-controlled diastereoselection, is fundamental in multistep synthesis.
Enantioselective Approaches to Novel Chiral Derivatives
Enantioselective catalysis can be employed to generate novel chiral derivatives from precursors of this compound. The asymmetric carbonyl-ene reaction serves as a prime example for producing chiral homoallylic alcohols with high enantiopurity. acs.org Research into the intramolecular cyclization of alkenyl aldehydes using confined Brønsted acid catalysts, such as imidodiphosphates (IDPi), has shown exceptional success in producing cyclic homoallylic alcohols with high enantiomeric ratios (e.r.). acs.org
In a study on the cyclization of 5-methylhex-5-enal, a direct precursor to this compound via reduction, researchers optimized reaction conditions to achieve high yields and stereoselectivity. acs.org The use of a specific IDPi catalyst in chloroform (B151607) at -20 °C resulted in the desired product with a 96:4 regiomeric ratio and an outstanding 98:2 enantiomeric ratio. acs.orgacs.org This demonstrates that by choosing the appropriate chiral catalyst and reaction conditions, it is possible to synthesize complex derivatives with precise stereochemical control. acs.org
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Regio Ratio (exo:endo) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|---|---|
| 1 | IDPi 7a | DCM | 0 | 63 | 90:10 | 94:6 |
| 2 | IDPi 7b | DCM | 0 | 55 | 94:6 | 95:5 |
| 3 | IDPi 7b | PhMe | 0 | 49 | 94:6 | 94:6 |
| 4 | IDPi 7b | CHCl₃ | 0 | 65 | 92:8 | 96:4 |
| 5 | IDPi 7b | CHCl₃ | -20 | 70 | 96:4 | 98:2 |
Chirality Transfer in Intramolecular and Intermolecular Reactions
Chirality transfer refers to reactions where the stereochemical information from an existing chiral center is transmitted to a new stereocenter within the same molecule (intramolecular) or to a different molecule (intermolecular). In derivatives of this compound, the stereocenters at C2 and C4 can facilitate such transformations.
Intramolecular reactions, such as oxa-Michael additions or ene reactions, can form new cyclic structures where the stereochemistry of the ring junctions or new substituents is dictated by the original C2 and C4 centers. nih.gov For instance, an intramolecular etherification, where the C2 hydroxyl group attacks an activated double bond within the same molecule, would proceed through a transition state whose conformation is influenced by the existing stereochemistry, leading to a stereochemically defined cyclic ether. nih.govacs.org
Intermolecular chirality transfer is also a significant area of study. Gold(I)-catalyzed reactions of chiral allylic alcohols with external nucleophiles have demonstrated highly efficient chirality transfer. nih.govsci-hub.se In these reactions, the stereochemistry of the starting alcohol dictates the stereochemistry of the resulting product, often through a formal SN2' mechanism. organic-chemistry.org While this has been studied more for allylic systems, similar principles can apply to homoallylic alcohols like this compound, where the chiral center influences the stereochemical outcome of a reaction occurring at a remote functional group. figshare.com The key is the ability of the chiral information to be relayed through space or through transient cyclic intermediates. nih.gov
Absolute and Relative Stereochemical Assignment Using Advanced Chiroptical Techniques
Determining the precise three-dimensional arrangement of atoms—the absolute configuration—of a chiral molecule is crucial. While X-ray crystallography is considered the definitive method, it requires a suitable single crystal, which is not always obtainable. daneshyari.com For molecules like this compound, which is a liquid at room temperature, advanced spectroscopic methods known as chiroptical techniques are indispensable. biotools.us
These techniques rely on the differential interaction of chiral molecules with polarized light. daneshyari.com The primary methods include:
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us It is a powerful tool for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization. biotools.usspectroscopyeurope.com The experimental VCD spectrum is compared with a spectrum predicted by quantum-mechanical calculations for a known stereoisomer. A match between the experimental and calculated spectra confirms the absolute configuration. schrodinger.comnih.gov
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible region. It is particularly useful for molecules containing chromophores.
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light.
For this compound and its derivatives, VCD is particularly well-suited for assigning the absolute configuration. researchgate.net The process involves measuring the experimental VCD spectrum and then performing ab initio density functional theory (DFT) calculations to predict the theoretical spectra for one of the possible enantiomers (e.g., (2R, 4S)). nih.gov The calculated spectrum is then compared to the experimental one. A strong correlation in the pattern of positive and negative bands provides a reliable assignment of the molecule's absolute stereochemistry in solution. spectroscopyeurope.com The enantiomeric and diastereomeric ratios of reaction products are typically determined using chiral-phase High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). acs.org
Theoretical and Computational Chemistry Studies of 4 Methyl 5 Hexen 2 Ol
Conformational Analysis and Energy Landscapes
The presence of multiple rotatable bonds and two stereocenters in 4-Methyl-5-hexen-2-ol gives rise to a complex potential energy surface with numerous possible conformers. Conformational analysis aims to identify the stable, low-energy structures of the molecule and to understand the energy barriers between them.
Computational methods, particularly Density Functional Theory (DFT), are well-suited for mapping the conformational landscape of such flexible molecules. By systematically rotating the dihedral angles of the key bonds—namely the C2-C3, C3-C4, and C4-C5 bonds, as well as the orientation of the hydroxyl group—a comprehensive set of possible conformations can be generated. Subsequent geometry optimization and energy calculations for each of these starting geometries lead to the identification of the local and global energy minima.
For this compound, the key factors influencing conformational preference include:
Steric Hindrance: Repulsive interactions between bulky groups, such as the methyl groups at C2 and C4, will disfavor certain conformations.
Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, potentially forming a weak intramolecular hydrogen bond with the π-system of the double bond. This interaction, if present, would stabilize specific folded conformations.
Gauche and Anti Arrangements: The relative positions of substituents along the carbon backbone, described as gauche or anti, will have distinct energetic profiles.
The results of a conformational search would typically be presented as a potential energy landscape, illustrating the relative energies of the different stable conformers and the transition states that connect them. This landscape is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature, which in turn influence its reactivity and spectroscopic properties.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | OH Orientation | Relative Energy (kcal/mol) |
| A | Anti | Anti to C3-H | 0.00 |
| B | Gauche+ | Gauche to C3-H | 0.85 |
| C | Gauche- | Anti to C3-H | 1.20 |
| D | Anti | Gauche to C3-H | 1.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations provide a detailed picture of the electron distribution within the this compound molecule. DFT is a widely used method for this purpose. These calculations can determine various electronic properties, including molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO).
The frontier molecular orbitals (HOMO and LUMO) are particularly important as they govern the molecule's reactivity.
HOMO: For an unsaturated alcohol like this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π orbital). This region is electron-rich and is the likely site of attack by electrophiles.
LUMO: The LUMO is anticipated to be the corresponding π* antibonding orbital of the double bond. This is the region that would accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular orbital theory also helps to understand the electronic effects of the substituents. The methyl group at C4 is an electron-donating group, which would slightly raise the energy of the HOMO, potentially making the double bond more nucleophilic. The hydroxyl group at C2 is an electron-withdrawing group, which can influence the electron density across the molecule.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reactions can be modeled, including acid-catalyzed dehydration and oxidation.
Acid-Catalyzed Dehydration:
The dehydration of 4-methyl-2-hexanol, a related saturated alcohol, is known to proceed via an E1 or E2 mechanism to yield a mixture of alkenes, with 4-methyl-2-hexene (B1599368) being a major product according to Zaitsev's rule. Similarly, the acid-catalyzed dehydration of this compound would be expected to proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton would lead to the formation of a conjugated diene.
Computational modeling of this reaction would involve:
Locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface.
Calculating the activation energies for each step of the reaction.
This analysis would allow for the prediction of the most favorable reaction pathway and the regioselectivity of the elimination.
Table 2: Hypothetical Calculated Energies for the Dehydration of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + H+ | 0.0 |
| Intermediate 1 | Protonated alcohol | -10.5 |
| Transition State 1 | C-O bond cleavage | +15.2 |
| Intermediate 2 | Secondary carbocation | +5.8 |
| Transition State 2 | Proton abstraction | +12.1 |
| Product | Conjugated diene + H2O + H+ | -5.3 |
Note: This table is a simplified representation of a possible reaction pathway and the energy values are hypothetical.
Prediction of Spectroscopic Properties to Aid Structural Elucidation of Novel Compounds
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds and for distinguishing between stereoisomers.
NMR Spectroscopy:
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nrel.govresearchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. For this compound, which has two stereocenters and can exist as four stereoisomers (two pairs of enantiomers), predicted NMR spectra can be a powerful tool for stereochemical assignment.
The typical workflow involves:
Performing a conformational search for each diastereomer.
Calculating the NMR shielding constants for each conformer.
Averaging the shielding constants based on the Boltzmann population of each conformer.
Converting the shielding constants to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
By comparing the computationally predicted spectra for each possible diastereomer with the experimental spectrum, the relative configuration of the molecule can be determined.
Vibrational Spectroscopy (IR and Raman):
The vibrational frequencies and intensities of a molecule can also be calculated using DFT. This allows for the prediction of its infrared (IR) and Raman spectra. The calculated spectrum can be compared with the experimental spectrum to confirm the structure of the molecule and to aid in the assignment of vibrational modes to specific functional groups. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H stretching and bending modes.
Quantum Chemical Studies on Reactivity and Selectivity in Catalytic Processes
Quantum chemical calculations can provide detailed insights into the interactions between a substrate and a catalyst, helping to understand the origins of reactivity and selectivity in catalytic reactions.
Catalytic Oxidation:
The oxidation of the secondary alcohol in this compound to a ketone is a common transformation. Quantum chemical studies can be used to model the mechanism of this reaction with various catalysts, such as transition metal complexes. These studies can help to:
Identify the active catalytic species.
Determine the mechanism of oxygen transfer or hydride abstraction.
Explain the observed chemo- and stereoselectivity.
By analyzing the transition state structures for the reaction with different enantiomers of a chiral catalyst, the origins of enantioselectivity can be elucidated. This involves comparing the activation energies for the formation of the different product enantiomers. A lower activation energy for one pathway indicates that the corresponding enantiomer will be the major product.
Table 3: Hypothetical Transition State Energies for the Enantioselective Oxidation of this compound
| Substrate Enantiomer | Catalyst Enantiomer | Transition State Energy (kcal/mol) | Predicted Major Product Enantiomer |
| (2R, 4S) | (R) | 12.5 | (S)-ketone |
| (2R, 4S) | (S) | 15.0 | |
| (2S, 4R) | (R) | 15.2 | |
| (2S, 4R) | (S) | 12.3 | (R)-ketone |
Note: This table illustrates how computational chemistry can be used to predict the outcome of a stereoselective reaction. The values are for illustrative purposes only.
Derivatives and Functionalized Analogues of 4 Methyl 5 Hexen 2 Ol
Synthesis and Reactivity of Halogenated Derivatives (e.g., 1-Chloro-4-methyl-5-hexen-2-ol)
Halogenated derivatives of 4-methyl-5-hexen-2-ol can be synthesized through several established methods targeting either the allylic position or the double bond. The specific product obtained is dependent on the chosen reagents and reaction conditions.
Synthesis:
Allylic Halogenation: The allylic C-H bonds at the C-3 position are susceptible to radical substitution. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or light are commonly used for allylic bromination and chlorination, respectively. This would yield 3-halo-4-methyl-5-hexen-2-ol. The reaction proceeds via a resonance-stabilized allylic radical, which accounts for the regioselectivity of this transformation.
Halohydrin Formation: The reaction of the alkene moiety with halogens (e.g., Cl₂, Br₂) in the presence of water leads to the formation of halohydrins. This reaction proceeds through a halonium ion intermediate, which is then attacked by water. Given the structure of this compound, this reaction would likely yield a mixture of regioisomers, including 6-chloro-4-methyl-hexane-2,5-diol after the addition of a chlorine atom to C-5 and a hydroxyl group to C-6. A related transformation, chlorohydrination, can also be achieved using reagents like hypochlorous acid.
Reactivity:
Halogenated derivatives of this compound are versatile synthetic intermediates. The high reactivity of the carbon-halogen bond, particularly in allylic halides, allows for a range of nucleophilic substitution reactions. For instance, the chloride in a compound like 1-Chloro-4-methyl-5-hexen-2-ol can be displaced by various nucleophiles to introduce new functional groups. Furthermore, these halogenated compounds can serve as precursors for organometallic reagents or participate in cross-coupling reactions.
| Derivative | Molecular Formula | Synthesis Method | Key Reactivity |
| 3-Chloro-4-methyl-5-hexen-2-ol | C₇H₁₃ClO | Allylic chlorination (e.g., with NCS) | Nucleophilic substitution at C-3 |
| 1-Chloro-4-methyl-5-hexen-2-ol | C₇H₁₃ClO | Not specified | Nucleophilic substitution at C-1 |
Synthesis of Oxygenated Derivatives (e.g., Epoxides, Diols, Lactones)
The double bond and alcohol group in this compound are readily converted into other oxygen-containing functionalities like epoxides, diols, and lactones.
Epoxides: The terminal alkene can be epoxidized using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically stereospecific and yields 4-methyl-5-(oxiran-2-yl)-hexan-2-ol. The resulting epoxide is a valuable intermediate, susceptible to ring-opening reactions with a variety of nucleophiles to afford 1,2-difunctionalized products.
Diols: Dihydroxylation of the double bond can be achieved to produce 4-methyl-hexane-2,5,6-triol. This can be accomplished via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be achieved through epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.
Lactones: The synthesis of lactones from this compound requires a multi-step approach. First, the terminal alkene can be oxidatively cleaved to a carboxylic acid. Subsequent intramolecular cyclization, often facilitated by acid catalysis or through the formation of a halohydrin followed by intramolecular esterification (halolactonization), can yield a lactone. For example, oxidative cleavage of the double bond would lead to 3-methyl-5-hydroxy-hexanoic acid, which could then cyclize to form a δ-lactone.
| Derivative Type | Example Structure Name | Typical Reagents |
| Epoxide | 2-(2-hydroxy-4-methylpentyl)oxirane | m-CPBA |
| Diol | 4-methylhexane-2,5,6-triol | OsO₄, NMO or cold, dilute KMnO₄ |
| Lactone | Tetrahydro-6-(1-hydroxyethyl)-4-methyl-2H-pyran-2-one | 1. O₃; 2. H₂O₂; 3. Acid catalyst |
Nitrogen-Containing Derivatives and Their Synthetic Utility
Introducing nitrogen into the this compound scaffold opens pathways to a wide range of compounds, including amides, amines, and various N-heterocycles, which are significant in medicinal chemistry.
One notable method for creating nitrogen-containing derivatives from secondary alcohols like this compound is the Ritter reaction . This reaction involves treating the alcohol with a nitrile in the presence of a strong acid. The alcohol is protonated and leaves as water, generating a secondary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis yields an N-alkyl amide. This provides a direct route to amides from the alcohol.
Furthermore, the alcohol functionality can be leveraged in transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) reactions to construct N-heterocycles. This sustainable method uses the alcohol as a substrate to react with various nitrogen-containing coupling partners, producing heterocyclic structures along with water and hydrogen gas as the only byproducts.
The synthetic utility of these nitrogen-containing derivatives is vast. The amides produced via the Ritter reaction can be hydrolyzed to form amines. Both the alcohol and the alkene functionalities can be used as handles to construct more complex nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active compounds.
| Reaction Type | Reagents | Product Type | Synthetic Utility |
| Ritter Reaction | Nitrile (R-C≡N), Strong Acid (e.g., H₂SO₄) | N-alkyl amide | Precursor to amines |
| Dehydrogenative Coupling | Amine/Ammonia source, Transition metal catalyst | N-heterocycle | Access to diverse heterocyclic scaffolds |
Carbonyl-Containing Derivatives (e.g., Ketones, Aldehydes, Carboxylic Acids)
The functional groups of this compound can be manipulated to produce a variety of carbonyl compounds.
Ketones: The secondary alcohol at the C-2 position can be oxidized to a ketone, yielding 5-methyl-5-hexen-2-one . This transformation can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions. The synthesis of 5-methyl-5-hexen-2-one has also been reported via the alkylation of acetoacetic ester with methallyl chloride, followed by cleavage.
Aldehydes: The generation of an aldehyde from this compound can be accomplished through oxidative cleavage of the terminal double bond. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) will cleave the C=C bond to produce 3-methyl-5-oxohexanal .
Carboxylic Acids: Stronger oxidative cleavage of the alkene will yield a carboxylic acid. Using ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) will convert the terminal carbon of the double bond into a carboxylic acid, resulting in the formation of 3-methyl-5-oxohexanoic acid . Alternatively, strong oxidizing agents like hot, concentrated potassium permanganate can also achieve this transformation.
| Derivative Type | Example Structure Name | Synthesis Method | Key Reagents |
| Ketone | 5-Methyl-5-hexen-2-one | Oxidation of secondary alcohol | PCC, Jones Reagent |
| Aldehyde | 3-Methyl-5-oxohexanal | Ozonolysis (reductive workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O |
| Carboxylic Acid | 3-Methyl-5-oxohexanoic acid | Ozonolysis (oxidative workup) | 1. O₃; 2. H₂O₂ |
Structural Modifications Leading to Novel Chemical Scaffolds
The bifunctional nature of this compound and its derivatives makes it a valuable starting material for synthesizing novel and complex chemical scaffolds, particularly cyclic and polycyclic systems.
A powerful strategy for forming cyclic structures is Ring-Closing Metathesis (RCM) . To apply RCM, this compound would first need to be derivatized to contain a second terminal alkene. For example, esterification or etherification of the alcohol with a molecule containing a terminal alkene (e.g., acrylic acid or an allyl halide) would create a diene. This diene could then undergo RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a new ring system, with the size of the ring depending on the length of the tether between the two alkene groups.
Intramolecular cyclization reactions offer another route to novel scaffolds. Under acidic conditions, the alkene can act as a nucleophile, attacking a transient carbocation or an activated carbonyl group within the same molecule. For instance, a derivative of this compound could be designed to undergo an intramolecular Prins reaction or a Friedel-Crafts type cyclization, leading to the formation of fused or bridged ring systems. The 5-hexenyl radical, which could be generated from a suitable derivative, is also known to undergo efficient cyclization to form five-membered rings.
These strategies highlight the potential of this compound as a building block in synthetic chemistry for the creation of diverse and structurally interesting molecules.
Future Research Directions and Emerging Trends in 4 Methyl 5 Hexen 2 Ol Chemistry
Green Chemistry Approaches for Sustainable Synthesis and Transformations
The principles of green chemistry are increasingly influencing the synthesis and transformation of allylic alcohols like 4-methyl-5-hexen-2-ol, aiming to reduce environmental impact and improve resource efficiency. nih.govsemanticscholar.orgscispace.com A primary focus is the utilization of renewable feedstocks to move away from traditional petroleum-based starting materials. Research is exploring the conversion of biomass-derived platform molecules, such as glycerol (B35011), into valuable intermediates like allyl alcohol through catalytic processes. ki.sichemicalprocessing.com One promising one-pot technique involves the deoxygenation of polyols derived from biomass using formic acid, which can achieve high yields of allyl alcohol. chemicalprocessing.com
Another key area is the development of environmentally benign reaction conditions. This includes the use of safer, biodegradable solvents or, ideally, solvent-free systems. nih.govscispace.com Catalysis is a cornerstone of green chemistry, with an emphasis on developing reusable heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste. scispace.com For instance, the synthesis of allyl ethers, a related class of compounds, is being improved through methods that avoid halogenated reagents and instead use allyl alcohol directly with catalysts like highly dispersed MoO₃ on a TiO₂ support, producing water as the only byproduct. mdpi.com These approaches, centered on waste prevention, atom economy, and the use of renewable resources, are critical for the sustainable production and derivatization of this compound. nih.gov
| Green Chemistry Principle | Application in Alkenol Synthesis | Potential Benefit |
| Renewable Feedstocks | Synthesis from biomass-derived glycerol or polyols. ki.sichemicalprocessing.com | Reduces dependence on fossil fuels. |
| Catalysis | Use of reusable heterogeneous catalysts. scispace.com | Minimizes waste and improves efficiency. |
| Safer Solvents/Conditions | Employment of water, biodegradable solvents, or solvent-free reactions. nih.gov | Reduces toxicity and environmental pollution. |
| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. nih.gov | Minimizes byproduct formation. |
Flow Chemistry and Continuous Processing in Alkenol Synthesis
Flow chemistry, or continuous processing, is emerging as a transformative technology for the synthesis of fine chemicals, including alkenols. aurigeneservices.comseqens.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering significant advantages over traditional batch processing. scielo.bruc.pt Key benefits include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and purity. aurigeneservices.comnih.gov
The enhanced heat and mass transfer in flow reactors allows for the safe execution of highly exothermic or hazardous reactions, which can be challenging to control on a large scale in batch reactors. seqens.comuc.pt This technology is particularly well-suited for catalytic processes, including asymmetric synthesis, enabling the efficient production of chiral alcohols. researchgate.netnih.gov The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, automated process, which can significantly reduce production time and operational footprint. aurigeneservices.comuc.pt For the synthesis of this compound, continuous flow methods could enable safer handling of reagents, precise control over stereochemistry, and streamlined scalability from laboratory research to industrial production. seqens.comspringernature.com
| Feature of Flow Chemistry | Advantage over Batch Processing | Relevance to this compound Synthesis |
| Precise Process Control | Improved reproducibility, yield, and selectivity. aurigeneservices.com | Fine-tuning of reaction conditions for stereoselective synthesis. |
| Enhanced Safety | Better management of exothermic reactions and hazardous reagents due to small reactor volumes. seqens.com | Safer handling of reagents used in oxidation or reduction steps. |
| Scalability | Easier and more predictable scaling from lab to production by running the system for longer periods. uc.pt | Facilitates efficient manufacturing of the compound. |
| Process Intensification | Integration of multiple steps (synthesis, work-up, purification) into one continuous operation. aurigeneservices.com | Reduced plant footprint and faster production cycles. |
Exploration in Materials Science and Polymer Chemistry as a Monomer or Building Block
The bifunctional nature of this compound, containing both a hydroxyl group and a terminal alkene, makes it a promising candidate for applications in materials science and polymer chemistry. youtube.comwikipedia.org Unsaturated alcohols are valuable building blocks for creating a diverse range of polymers and functional materials. youtube.commdpi.com The hydroxyl group can participate in esterification or etherification reactions to form polyesters or polyethers, while the vinyl group can undergo polymerization through various mechanisms, including free radical, cationic, or coordination polymerization. researchgate.netacs.org
This dual functionality allows this compound to be used as a monomer for creating linear polymers or as a cross-linking agent to form polymer networks with tailored properties. For example, allyloxy alcohols are utilized as monomers for the green synthesis of advanced materials like isocyanate-free polyhydroxyurethanes (PHU). mdpi.com The incorporation of the this compound structure into a polymer backbone could impart specific characteristics, such as hydrophobicity, thermal stability, or reactive sites for further functionalization. Future research will likely focus on copolymerizing this alkenol with other monomers to develop novel materials for coatings, adhesives, or biomedical applications.
Bio-inspired Synthesis and Biotransformations for Enhanced Selectivity
Bio-inspired synthesis and biocatalysis represent a powerful frontier for producing enantiomerically pure alcohols with exceptional selectivity, a critical requirement for pharmaceuticals and fine chemicals. nih.govrsc.org Enzymes, such as alcohol dehydrogenases (ADHs), lipases, and oxygenases, operate under mild conditions and exhibit high levels of stereo-, regio-, and chemoselectivity that are often difficult to achieve with traditional chemical catalysts. nih.govresearchgate.net
For the synthesis of specific stereoisomers of this compound, several biocatalytic strategies are being explored. nih.gov One major approach is the asymmetric reduction of the corresponding ketone, 4-methyl-5-hexen-2-one, using ADHs, which can selectively produce either the (R)- or (S)-enantiomer of the alcohol. acs.org Another powerful technique is the kinetic resolution of a racemic mixture of this compound. nih.govrsc.org In this method, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer at a much faster rate, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, enantiopure alcohol. nih.gov More advanced "deracemisation" techniques combine selective oxidation of one enantiomer with the reduction of the resulting ketone back to the desired alcohol enantiomer, theoretically allowing for a 100% yield of a single, pure stereoisomer. researchgate.netrsc.org These biotransformations offer a green and highly efficient route to chiral this compound.
| Biocatalytic Strategy | Description | Outcome for this compound |
| Asymmetric Reduction | Enzymatic reduction of the prochiral ketone (4-methyl-5-hexen-2-one). nih.gov | Direct synthesis of a single (R)- or (S)-enantiomer. |
| Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. nih.gov | Separation of the two enantiomers, yielding one as the alcohol and the other as an ester. |
| Deracemisation | Combination of selective oxidation and reduction steps to convert a racemic mixture into a single enantiomer. researchgate.netrsc.org | Potential for 100% theoretical yield of a single enantiomer from a racemic starting material. |
| Regio- and Stereoselective Hydroxylation | Introduction of a hydroxyl group at a specific position on an unactivated C-H bond. nih.gov | Potential for novel synthesis routes from different precursors. |
Development of Smart Reagents and Catalysts for Highly Specific Transformations
The future of synthesizing and modifying complex molecules like this compound hinges on the development of "smart" reagents and catalysts that can execute transformations with unparalleled precision. Research is moving beyond traditional catalysts to design systems that can selectively target a specific functional group or even a single C-H bond within a molecule, even in the presence of other reactive sites. rsc.orgnih.gov
For a molecule like this compound, which has multiple reactive centers (the secondary alcohol, the double bond, and various C-H bonds), this level of control is highly desirable. For example, catalysts are being developed for the remote functionalization of alkanols, where a catalyst can direct a reaction to a specific C-H bond far from the directing hydroxyl group. researchgate.netacs.org This is achieved through mechanisms like ligand-to-metal charge transfer (LMCT), which can generate reactive radicals at specific sites. acs.org Furthermore, new catalytic methods are enabling the sophisticated functionalization of alkenes, which could be applied to the vinyl group of this compound to introduce new bonds and stereocenters in a single, efficient step. digitellinc.com The design of supramolecular catalysts, which can create a "binding pocket" to orient the substrate for a specific reaction, mimics the precision of enzymes and offers another avenue for achieving high selectivity in the transformation of alkenols. rsc.orgnih.gov
Q & A
Q. What are the primary synthetic routes for 4-Methyl-5-hexen-2-ol, and what reagents are critical for its preparation?
- Methodological Answer : A common route involves Grignard reactions, where methylmagnesium bromide reacts with cyclopropyl ketones to form carbinol intermediates, followed by rearrangement and homologation. For example, 5-methyl-4-hexen-1-ol synthesis uses HBr (48%) for rearrangement and cyanide displacement for homologation . Alternative methods include substitution reactions with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to generate alkyl halides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV/Visible Spectroscopy : Identifies conjugation in the molecule; digitized spectra (e.g., JCAMP-DX format) provide absorption maxima .
- Mass Spectrometry : Determines molecular weight (114.19 g/mol) and fragmentation patterns .
- NMR : Resolves stereochemistry and functional groups (e.g., hydroxyl and alkene protons) .
Q. How do the hydroxyl and alkene groups in this compound influence its reactivity?
- Methodological Answer : The hydroxyl group participates in oxidation (e.g., with KMnO₄ to form ketones) and esterification, while the alkene undergoes electrophilic additions (e.g., epoxidation) . Steric effects from the methyl branch at C4 alter regioselectivity in reactions like hydroboration .
Q. What are the solubility and stability considerations for handling this compound in aqueous systems?
- Methodological Answer : Limited solubility in water due to hydrophobic alkyl chains; use polar aprotic solvents (e.g., dichloromethane) for reactions. Stability tests under varying pH and temperature are critical—acidic conditions may protonate the hydroxyl group, accelerating dehydration .
Advanced Research Questions
Q. How can conflicting data on the regioselectivity of epoxidation in this compound be resolved?
- Methodological Answer : Contradictions arise from steric vs. electronic control. Computational modeling (DFT) predicts preferred attack at the less substituted alkene carbon. Experimental validation using mCPBA (meta-chloroperbenzoic acid) under low-temperature conditions (0°C) minimizes side reactions .
Q. What catalytic systems optimize the stereochemical outcome in hydrogenation reactions of this compound?
- Methodological Answer :
- Heterogeneous Catalysts : Pd/C with H₂ gas yields racemic mixtures due to non-selective adsorption .
- Homogeneous Catalysts : Chiral ligands (e.g., BINAP with Ru) achieve enantiomeric excess (>90%) by directing H₂ addition .
Table 1 : Catalytic Hydrogenation Outcomes
| Catalyst | Selectivity | ee (%) | Conditions |
|---|---|---|---|
| Pd/C | None | 0 | 25°C, 1 atm H₂ |
| Ru-BINAP | High | 92 | 50°C, 5 atm H₂ |
Q. How does the structural isomerism of this compound affect its biochemical interactions?
- Methodological Answer : Isomers (e.g., 3-Methyl-5-hexen-3-ol) show divergent enzyme inhibition profiles. Docking studies with cytochrome P450 enzymes reveal that the methyl group at C4 in this compound sterically hinders substrate binding, reducing metabolic oxidation rates compared to linear analogs .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Step Optimization : Use flow chemistry for exothermic steps (e.g., Grignard reactions) to enhance control .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (70:30) isolates intermediates effectively .
- Byproduct Mitigation : Add molecular sieves to absorb water during esterification .
Q. How do solvent polarity and temperature influence the kinetic vs. thermodynamic control in dehydration reactions?
- Methodological Answer :
- Polar Solvents (DMSO) : Stabilize carbocation intermediates, favoring thermodynamic products (Zaitsev alkenes) .
- Non-Polar Solvents (Hexane) : Promote kinetic control, yielding less substituted alkenes.
Table 2 : Dehydration Outcomes
| Solvent | Temp (°C) | Major Product (Yield %) |
|---|---|---|
| DMSO | 80 | 4-Methyl-1-pentene (75%) |
| Hexane | 25 | 4-Methyl-2-pentene (62%) |
Q. What advanced computational methods predict the reaction pathways of this compound in novel environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
